4-Ethoxy-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis
4-Nitrophenol, a compound similar to this compound, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .Physical and Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .Scientific Research Applications
Environmental Contamination and Degradation
Nitrophenols, including 4-Nitrophenol (4-NP), are recognized as environmental contaminants primarily resulting from the manufacturing of medicines and pesticides. Rhodococcus opacus SAO101, a gram-positive bacterium, has been identified to degrade 4-NP through a novel degradation gene cluster, illustrating a biological approach to mitigating such pollutants (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 demonstrates the capacity to degrade 4-NP via a two-component 4-NP hydroxylase, indicating the microbial potential in the bioremediation of nitrophenol contaminants (Takeo et al., 2008).
Advanced Oxidation Processes
Electro-Fenton methods have been explored for the degradation of nitrophenols, providing insights into electrochemical approaches to treat such pollutants effectively. These methods indicate the potential for high removal efficiency and the enhancement of biodegradability, pointing to promising applications in water treatment technologies (Yuan et al., 2006).
Catalytic Reduction and Nanotechnology Applications
The catalytic reduction of nitrophenols to less harmful substances has been demonstrated using various nanomaterials, including gold nanoparticles decorated multi-walled carbon nanotubes, which show promise in detecting and reducing 4-NP efficiently (Dighole et al., 2020). Such nanotechnological advancements suggest a route towards developing more efficient catalysts for the treatment of nitrophenol pollutants.
Photocatalytic Activity
Surface modification of TiO2 with metalloporphyrins has been investigated for the degradation of nitrophenols, showing enhanced photocatalytic efficiency. This highlights the potential for photocatalytic processes in the removal of such environmental pollutants (Sun et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 4-ethoxy-3-nitrophenol belongs, are known to interact with various enzymes and proteins in biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The reductive transformations of nitrophenols can lead to the formation of various compounds, which can potentially interfere with multiple biochemical pathways . For instance, the formation of amines can affect amine-related metabolic pathways.
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and transformation .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Nitroaromatic compounds can undergo changes over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-Ethoxy-3-nitrophenol in animal models. Studies on other nitroaromatic compounds have shown that their effects can vary with different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Nitroaromatic compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation
Subcellular Localization
Nitroaromatic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-ethoxy-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHXYZRPSYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.